Spiramycine III

Vue d'ensemble

Description

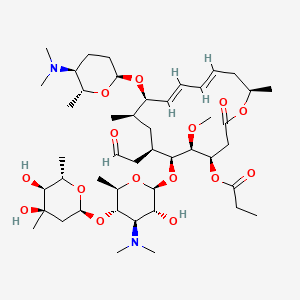

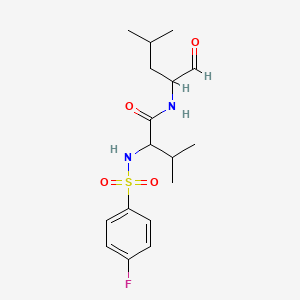

Spiramycin III is a macrolide antibiotic and antiparasitic compound. It is one of the three components of spiramycin, the other two being spiramycin I and spiramycin II. Spiramycin III is characterized by a propionyl group at the C-3 position of aglycone . This compound is primarily used to treat toxoplasmosis and various other infections of soft tissues .

Applications De Recherche Scientifique

Spiramycin III has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying macrolide antibiotics

Mécanisme D'action

Spiramycin III, also known as [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate, is a macrolide antibiotic with a broad spectrum of antimicrobial activity .

Target of Action

The primary target of Spiramycin III is the 50S ribosomal protein L3 of bacteria . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis .

Mode of Action

Spiramycin III inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Biochemical Pathways

Spiramycin III affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation process, thereby disrupting protein synthesis . This disruption can lead to the cessation of bacterial growth or even bacterial death .

Pharmacokinetics

The absolute bioavailability of oral spiramycin is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .

Result of Action

The result of Spiramycin III’s action is the inhibition of protein synthesis in the bacterial cell during translocation . This leads to the bacteriostatic or bactericidal effect, depending on the concentration of the drug and the susceptibility of the bacteria .

Action Environment

The efficacy and stability of Spiramycin III can be influenced by various environmental factors. For instance, the prevalence of resistance to spiramycin can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area . Moreover, the drug is mainly used against Gram-positive bacteria since they are unable to enter the porins of Gram-negative bacteria .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Spiramycin III plays a crucial role in inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacteria, thereby preventing the translocation step in protein synthesis . This binding inhibits the binding of both donor and acceptor substrates to the ribosome, effectively halting protein synthesis . The primary biomolecules that Spiramycin III interacts with include the 50S ribosomal proteins and ribosomal RNA (rRNA). The interaction is characterized by a 1:1 stoichiometry, indicating a specific and potent binding affinity .

Cellular Effects

Spiramycin III exerts significant effects on various types of cells, particularly bacterial cells. By inhibiting protein synthesis, it disrupts essential cellular processes, leading to cell death. In bacterial cells, Spiramycin III influences cell signaling pathways by inhibiting the synthesis of proteins involved in these pathways . This inhibition extends to gene expression, as the lack of protein synthesis prevents the expression of genes necessary for bacterial survival and replication . Additionally, Spiramycin III affects cellular metabolism by disrupting the production of enzymes and other proteins critical for metabolic processes .

Molecular Mechanism

The molecular mechanism of action of Spiramycin III involves its binding to the 50S ribosomal subunit of bacteria . This binding prevents the formation of peptide bonds and the translocation of the ribosome along the mRNA, effectively inhibiting protein synthesis . Spiramycin III acts as a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome . This inhibition leads to the dissociation of peptidyl-tRNA from the ribosome during translocation . Additionally, Spiramycin III can induce changes in gene expression by preventing the synthesis of proteins involved in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiramycin III can change over time. The stability of Spiramycin III is influenced by various factors, including temperature and pH . Over time, Spiramycin III may degrade, leading to a reduction in its antibacterial efficacy . Long-term exposure to Spiramycin III in in vitro studies has shown that bacterial cells can develop resistance mechanisms, such as the methylation of rRNA, which prevents Spiramycin III from binding effectively . In in vivo studies, prolonged exposure to Spiramycin III can lead to changes in cellular function, including alterations in protein synthesis and metabolic processes .

Dosage Effects in Animal Models

The effects of Spiramycin III vary with different dosages in animal models. At therapeutic doses, Spiramycin III effectively inhibits bacterial growth and treats infections . At higher doses, Spiramycin III can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects, while lower doses are well-tolerated . The dosage must be carefully controlled to balance efficacy and safety .

Metabolic Pathways

Spiramycin III is involved in several metabolic pathways, primarily related to its biosynthesis and degradation . The biosynthesis of Spiramycin III involves a complex pathway that includes the action of polyketide synthases and glycosyltransferases . These enzymes catalyze the formation of the macrolide ring and the attachment of sugar moieties . In terms of degradation, Spiramycin III can be metabolized by bacterial enzymes that modify its structure, leading to reduced efficacy . The metabolic flux and levels of metabolites can be influenced by the presence of Spiramycin III, as it affects the synthesis of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, Spiramycin III is transported and distributed through various mechanisms . It can be taken up by bacterial cells through active transport mechanisms that involve specific transporters . Once inside the cell, Spiramycin III can bind to ribosomes and exert its antibacterial effects . The distribution of Spiramycin III within tissues is influenced by its ability to penetrate cell membranes and its affinity for binding proteins . This distribution can affect its localization and accumulation within specific tissues .

Subcellular Localization

Spiramycin III is primarily localized in the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . The subcellular localization of Spiramycin III is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In bacterial cells, Spiramycin III does not undergo significant post-translational modifications, allowing it to remain active in its native form . The localization of Spiramycin III within the cytoplasm is crucial for its antibacterial activity, as it needs to interact with ribosomes to exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Spiramycin III is synthesized through a series of chemical reactions involving the fermentation of Streptomyces ambofaciens. The process begins with the cultivation of the bacteria, followed by the extraction and purification of the antibiotic components. The specific synthetic route involves the propionylation of spiramycin I at the C-3 position .

Industrial Production Methods: Industrial production of spiramycin III involves large-scale fermentation processes. The bacteria Streptomyces ambofaciens is cultured in bioreactors under controlled conditions to optimize the yield of spiramycin. The fermentation broth is then subjected to extraction and purification processes to isolate spiramycin III .

Analyse Des Réactions Chimiques

Types of Reactions: Spiramycin III undergoes various chemical reactions, including:

Oxidation: Spiramycin III can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in spiramycin III.

Substitution: Substitution reactions can occur at various positions on the spiramycin III molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of spiramycin III with modified functional groups, which can have different pharmacological properties .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Spiramycin III involves a series of reactions that lead to the formation of the final product. The pathway involves the use of starting materials that undergo various chemical transformations to produce Spiramycin III.", "Starting Materials": [ "Oleandomycin", "3,6-dideoxy-3-(dimethylamino)-D-glucose", "3,6-dideoxy-3-(ethylamino)-D-glucose", "3,6-dideoxy-3-(isopropylamino)-D-glucose", "3,6-dideoxy-3-(sec-butylamino)-D-glucose", "3,6-dideoxy-3-(tert-butylamino)-D-glucose", "Lactone", "Maleic acid" ], "Reaction": [ "Oleandomycin is first treated with 3,6-dideoxy-3-(dimethylamino)-D-glucose to form the 3-O-(dimethylamino)-D-glucoside derivative.", "The 3-O-(dimethylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(ethylamino)-D-glucose to form the 3-O-(ethylamino)-D-glucoside derivative.", "The 3-O-(ethylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(isopropylamino)-D-glucose to form the 3-O-(isopropylamino)-D-glucoside derivative.", "The 3-O-(isopropylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(sec-butylamino)-D-glucose to form the 3-O-(sec-butylamino)-D-glucoside derivative.", "The 3-O-(sec-butylamino)-D-glucoside derivative is then reacted with 3,6-dideoxy-3-(tert-butylamino)-D-glucose to form the 3-O-(tert-butylamino)-D-glucoside derivative.", "The 3-O-(tert-butylamino)-D-glucoside derivative is then treated with lactone to form the macrolactone ring.", "Finally, the macrolactone ring is reacted with maleic acid to form Spiramycin III." ] } | |

Numéro CAS |

24916-52-7 |

Formule moléculaire |

C46H78N2O15 |

Poids moléculaire |

899.1 g/mol |

Nom IUPAC |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

InChI |

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 |

Clé InChI |

HSZLKTCKAYXVBX-DCAGQSADSA-N |

SMILES isomérique |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C |

SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |

SMILES canonique |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Spiramycin III; Foromacidin C; Foromacidine C; Spiramycin 3; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)

![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)